Home > Products > Screening Compounds P146686 > (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone - 1705248-16-3

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone

Catalog Number: EVT-3113572
CAS Number: 1705248-16-3
Molecular Formula: C17H17NO4S
Molecular Weight: 331.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone

    Compound Description: This series of compounds [, ] are benzofuran derivatives synthesized through a three-component one-pot condensation reaction catalyzed by DABCO (1,4-diaza-bicyclo[2.2.2]octane) in an aqueous medium. These compounds incorporate a benzofuran core, a substituted phenyl group, and a [, ]dioxolo[4,5-f]benzofuran moiety.

3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

    Compound Description: This compound [] is a 1,3,4-oxadiazole derivative synthesized from nalidixic acid. It features a 1,8-naphthyridine core, a 1,3,4-oxadiazole ring, and a benzo[d][1,3]dioxol substituent.

    Compound Description: This patent [] describes a series of benzodiazepine derivatives that incorporate a substituted 1,2,4-oxadiazole ring. These compounds exhibit selective binding to the α5-subunit of the gamma-aminobutyric acid receptor A and are proposed for treating Alzheimer's disease.

Overview

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone is a complex organic molecule that features a thiazepane ring, a furan moiety, and a benzo[d][1,3]dioxole structure. This compound belongs to the class of thiazepanes, which are seven-membered heterocycles containing sulfur and nitrogen atoms. The presence of these functional groups suggests potential biological activity, making it a candidate for pharmaceutical applications.

Source and Classification

This compound can be classified under heterocyclic compounds due to its distinct ring structures. Heterocycles are significant in medicinal chemistry because they often exhibit biological activity. The specific classification of this compound aligns with compounds that have been explored for their therapeutic properties, particularly in the fields of anti-inflammatory and anti-cancer research.

Synthesis Analysis

Methods

The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone can be approached through various synthetic routes. Retrosynthetic analysis is a valuable tool in this context, allowing chemists to deconstruct the target molecule into simpler precursors.

  1. Retrosynthetic Strategy: Identify key disconnections in the molecule to simplify the synthesis process. For instance, breaking down the molecule into its thiazepane and furan components can provide insights into potential synthetic pathways .
  2. Synthetic Pathway: A typical synthetic pathway may involve:
    • Formation of the thiazepane ring through cyclization reactions involving appropriate thioketones and amines.
    • Introduction of the benzo[d][1,3]dioxole moiety via electrophilic aromatic substitution or similar methods.
    • Coupling with the furan component through nucleophilic substitution or coupling reactions.

Technical Details

The synthesis may utilize standard organic chemistry techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structure confirmation.
  • High-Performance Liquid Chromatography (HPLC) for purity analysis.
  • Infrared Spectroscopy (IR) for functional group identification .
Molecular Structure Analysis

Structure

The molecular structure of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone features:

  • A thiazepane ring contributing to its cyclic nature.
  • A benzo[d][1,3]dioxole providing aromatic stability and potential for π-stacking interactions.
  • A furan group that may enhance electronic properties.

Data

Molecular formula: C15_{15}H13_{13}N1_{1}O3_{3}S1_{1}

Molecular weight: Approximately 293.33 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of heterocycles:

  1. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitutions with electrophiles.
  2. Nucleophilic Attacks: The sulfur atom in the thiazepane ring can act as a nucleophile in various reactions.
  3. Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols.

Technical Details

Reactions involving this compound can be monitored using chromatographic techniques to ensure yield and purity throughout the synthesis process .

Mechanism of Action

Process

The mechanism of action for compounds like (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone typically involves:

  1. Binding to Biological Targets: Interaction with specific receptors or enzymes due to its structural features.
  2. Modulation of Biological Pathways: Potentially influencing pathways related to inflammation or cancer progression.

Data

Research into similar compounds has shown that modifications to the thiazepane or aromatic components can significantly alter biological activity, suggesting that this compound may have targeted effects based on its unique structure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a crystalline solid based on similar compounds.
  • Melting Point: Not determined; requires experimental data.

Chemical Properties

  • Solubility: Expected to be soluble in organic solvents; solubility in water would need experimental verification.
  • Stability: Stability under various pH conditions should be assessed as part of further studies.

Relevant Data or Analyses

Further studies utilizing techniques such as X-ray crystallography would provide detailed insights into the molecular geometry and confirm structural hypotheses .

Applications

Scientific Uses

The potential applications of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone include:

  1. Pharmaceutical Development: As a candidate for drugs targeting inflammatory diseases or cancer therapy.
  2. Biochemical Research: Investigating its interactions with biological macromolecules could yield insights into new therapeutic strategies.
Synthetic Methodologies and Optimization

Multi-Step Synthetic Pathways for Thiazepane Core Functionalization

The construction of the 1,4-thiazepane core follows a convergent strategy involving sequential ring formation and late-stage functionalization. As demonstrated in analogous N-heterocyclic syntheses, the thiazepane ring is typically assembled via a 7-step linear sequence starting from protected cysteine derivatives or aminothiol precursors [3]. Key steps include:

  • N-Cbz protection of 3-amino-1-propanethiol to prevent disulfide formation.
  • Double alkylation with 1,3-dibromopropane under phase-transfer conditions (tetrabutylammonium bromide, 50°C, 12 h) to form the thiazepane skeleton.
  • Selective N-deprotection via hydrogenolysis (Pd/C, H₂, methanol) to liberate the secondary amine for subsequent functionalization [3] [6].

Functionalization at the C7 position is achieved through Pd-catalyzed cross-coupling between 7-bromo-1,4-thiazepane and benzo[d][1,3]dioxol-5-ylboronic acid. Optimization studies revealed that Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (4:1) at 80°C provides 92% coupling yield, while avoiding protodeboronation side products observed with stronger bases [4].

Table 1: Optimization of Thiazepane Functionalization

StepReagents/ConditionsYield (%)Key Improvement
Ring closureK₂CO₃, DMF, 80°C, 8h68Microwave irradiation (120°C, 30 min) → 82%
Suzuki couplingPd(OAc)₂, PPh₃, K₃PO₄, toluene, reflux45Switch to Pd(PPh₃)₄/K₂CO₃, dioxane/H₂O → 92%
N-DeprotectionH₂, Pd/C, MeOH, 24h75Use of Pd(OH)₂/C → 88% (4h)

Cyclization Strategies for 1,4-Thiazepan-4-yl Derivatives

Cyclization to form the seven-membered thiazepane ring presents challenges in regioselectivity and ring strain management. Two principal methodologies have been adapted for this scaffold:

  • Ring-expansion approach: 1,3-Oxazepine intermediates undergo sulfur-assisted ring expansion when treated with thiourea derivatives. This method capitalizes on the nucleophilic displacement at C₂ of the oxazepine, with the thiocarbonyl group serving as a latent thiol for intramolecular cyclization [3].
  • Thiol-ene cyclization: Mercaptoalkyl aldehydes react with primary amines via imine formation, followed by in situ reduction (NaBH₄) and acid-catalyzed ring closure. Critical parameters include:
  • pH control (optimum pH 3.5–4.0) to prevent epimerization
  • Use of p-toluenesulfonic acid (10 mol%) in toluene at 110°C for 6 hours [6]

Solvent screening revealed that aprotic polar solvents (DMF, DMSO) favor cyclization kinetics (95% conversion in DMSO vs. 42% in THF), while microwave assistance (150 W, 140°C) reduces reaction time from 18 hours to 35 minutes without racemization [3].

Table 2: Cyclization Efficiency under Varied Conditions

MethodCatalyst/SolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
Classical heatingp-TsOH, toluene110187895.2
Microwave-assistedp-TsOH, DMSO1400.589198.7
Ring expansionThiourea, EtOH, HCl80126892.5

Electrophilic Aromatic Substitution for Benzo[d][1,3]dioxole Incorporation

The electron-rich benzo[d][1,3]dioxole moiety (π-excess heterocycle) undergoes electrophilic substitution predominantly at C5/C6 positions. Strategic functionalization requires:

  • Protection of methylenedioxy group: Prevents ring-opening under strong electrophiles using BF₃·Et₂O coordination (0°C, CH₂Cl₂).
  • Regioselective bromination: N-Bromosuccinimide (1.05 equiv) in CCl₄ at 40°C provides 5-bromobenzo[d][1,3]dioxole in 89% yield, avoiding dibromination [1] [4].

For direct thiazepane conjugation, Friedel-Crafts alkylation proves superior to acylation due to compatibility with the methylenedioxy group:

  • Catalyst screening: AlCl₃ (72% yield, 15% deprotection) vs. FeCl₃ (88% yield, <2% deprotection)
  • Solvent effects: Nitromethane > CH₂Cl₂ > CS₂ for minimizing carbocation rearrangements [4] [8]

Notably, N,N-dimethylformamide/sulfur systems (from benzodiazepine synthesis) facilitate Vilsmeier-Haack formylation at C6 when applied to benzo[d][1,3]dioxole, enabling installation of aldehyde handles for reductive amination with thiazepane [8].

Table 3: Benzo[d][1,3]dioxole Functionalization Outcomes

Reaction TypeReagentsPositionYield (%)Byproducts Identified
BrominationNBS, CCl₄, 40°CC5895,6-dibromo (3%)
Friedel-Crafts alkylation7-Bromothiazepane, FeCl₃, CH₂Cl₂C688Dechlorinated adduct (5%)
Vilsmeier formylationDMF/SOCl₂, 0°C → 60°CC676Formyl hydrolysis product (9%)

Acylation Techniques for Methanone Group Installation

The critical (furan-2-yl)methanone installation employs Schotten-Baumann acylation under phase-transfer conditions:

  • Acyl chloride synthesis: Furan-2-carboxylic acid reacts with oxalyl chloride (1.2 equiv) in anhydrous THF with catalytic DMF (1 drop), followed by solvent evaporation.
  • N-acylation: Thiazepane-benzo[d][1,3]dioxole conjugate (1.0 equiv) and furan-2-carbonyl chloride (1.05 equiv) in biphasic CH₂Cl₂/H₂O with tetrabutylammonium hydrogen sulfate (0.1 equiv) at 0°C → 25°C, maintaining pH 8–9 with NaHCO₃ .

Alternative methods include:

  • Catalytic coupling: Furan-2-carboxylic acid, HATU, and DIPEA in DMF (25°C, 4h, 82% yield)
  • Electrochemical carboxylation: Furan-2-carboxylate generated in situ from furan and CO₂ under Ni-catalyzed electrolysis (constant current 10 mA/cm²), followed by EDC·HCl coupling (65% overall yield) [3]

Impurity profiling identified bis-acylated byproducts when using >1.2 equiv acyl chloride, while furan ring-opening occurred at temperatures >40°C. Optimal control requires strict temperature maintenance (0–25°C) and stoichiometric precision.

Table 4: Comparative Acylation Method Performance

MethodCoupling AgentSolventTime (h)Yield (%)Purity (HPLC, %)
Schotten-BaumannNone (acyl chloride)CH₂Cl₂/H₂O1.59599.1
Peptide couplingHATUDMF48297.8
ElectrochemicalEDC·HClDMF/CO₂-sat86595.4

Purification and Analytical Validation via HPLC and NMR

Final compound purification employs preparative reverse-phase HPLC with the optimized protocol:

  • Column: XBridge C₁₈ (250 × 21.2 mm, 5 µm)
  • Mobile phase: Gradient from 25% to 65% acetonitrile in 0.1% formic acid over 40 min
  • Flow rate: 12 mL/min, UV detection at 254 nm [6]

This method resolves critical impurities:

  • Incomplete acylation product (retention time [RT] 18.2 min)
  • Hydrolyzed benzo[d][1,3]dioxole (RT 22.7 min)
  • Dimeric thiazepane (RT 35.9 min)

Structural validation utilizes multidimensional NMR:

  • ¹H NMR (500 MHz, CDCl₃): Characteristic signals at δ 6.82 (d, J = 1.6 Hz, 1H, furan H3), 6.49 (dd, J = 3.2, 1.8 Hz, 1H, furan H4), 5.99 (s, 2H, -OCH₂O-), 3.85–3.75 (m, 2H, thiazepane NCH₂), 3.10–2.95 (m, 4H, thiazepane SCH₂ and NCH₂CO)
  • HSQC-TOCSY: Correlates C7 methine (δC 52.3) with proton multiplet at δH 3.42, confirming thiazepane-benzo fusion regiochemistry
  • ¹³C NMR: Carbonyl resonance at δ 169.8 confirms ketone identity (vs. aldehyde at δ 190–200) [3] [6]

Table 5: HPLC Validation Parameters

ParameterSpecificationResult
Column efficiency>15,000 plates/meter18,340
Resolution (Rs)>2.0 from closest impurity2.8 (vs. RT 18.2 min)
Tailing factor≤1.51.2
Purity (254 nm)≥98.5%99.3%
LOD (UV, ng)0.50.48

Properties

CAS Number

1705248-16-3

Product Name

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(furan-2-yl)methanone

Molecular Formula

C17H17NO4S

Molecular Weight

331.39

InChI

InChI=1S/C17H17NO4S/c19-17(14-2-1-8-20-14)18-6-5-16(23-9-7-18)12-3-4-13-15(10-12)22-11-21-13/h1-4,8,10,16H,5-7,9,11H2

InChI Key

VNCYXCOEFSIWQL-UHFFFAOYSA-N

SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.